molecular formula C16H23NO3S2 B1243013 SCH-42354

SCH-42354

Cat. No.: B1243013
M. Wt: 341.5 g/mol
InChI Key: FGXXIAHRYGHABD-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH-42354 is a compound known for its potential therapeutic applications, particularly as an inhibitor of atriopeptidase (neutral endopeptidase, EC 3.4.24.11) . This compound is characterized by its unique structure, which includes a mercaptomethyl group and a methionine moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of SCH-42354 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and methionine.

    Formation of Intermediate: The 2-methylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with methionine in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis equipment and large-scale reactors .

Chemical Reactions Analysis

SCH-42354 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of SCH-42354 involves the inhibition of atriopeptidase. This enzyme is responsible for the degradation of natriuretic peptides, which regulate blood pressure and fluid balance. By inhibiting atriopeptidase, the compound increases the levels of natriuretic peptides, leading to vasodilation and diuresis, which help lower blood pressure and reduce fluid retention .

Comparison with Similar Compounds

SCH-42354 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and potential therapeutic applications.

Properties

Molecular Formula

C16H23NO3S2

Molecular Weight

341.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1

InChI Key

FGXXIAHRYGHABD-KGLIPLIRSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CS)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O

Synonyms

CGS 26129
CGS 26129, (S)-isomer
CGS-26129
N-(2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine
N-(3-mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
Sch 42354
Sch-42354

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.